molecular formula C12H15Cl2NO2 B1515784 Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride CAS No. 862283-71-4

Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No. B1515784
CAS RN: 862283-71-4
M. Wt: 276.16 g/mol
InChI Key: GAUUDZXLKADUHC-DHXVBOOMSA-N
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Description

“Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1630945-13-9 . It has a molecular weight of 276.16 and its IUPAC name is methyl (3R,4S)-4- (4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14ClNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11+;/m1./s1 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at room temperature, kept dry and cool .

Scientific Research Applications

Synthesis and Characterization

  • A study on the synthesis, crystal structure, and antimicrobial activity of a related compound, showcasing the methodology for structural characterization and the assessment of biological activity. This research demonstrates the potential for similar compounds to be synthesized and evaluated for various applications, including antimicrobial properties (Nural et al., 2018).

Mechanism-Based Inhibition

  • Research on derivatives of pyrrolidine, including a 4-chlorophenyl analogue, acting as irreversible inhibitors of monoamine oxidase B, suggests a method for evaluating the biochemical interactions and potential therapeutic applications of related compounds (Williams & Lawson, 1998).

Anticonvulsant Enaminones

  • The crystal structures of anticonvulsant enaminones, including a compound with a p-chlorophenyl group, were determined, offering insights into the structural basis of their pharmacological activity and the potential for similar compounds to be developed as anticonvulsant agents (Kubicki et al., 2000).

Molecular Docking Studies

  • A study involving the asymmetric synthesis of pyrrolidine derivatives and their molecular docking analysis for potential antithrombin activity highlights the approach for exploring the biological activity and therapeutic potential of structurally related compounds (Ayan et al., 2013).

Antibacterial Agents

  • Research on fluoronaphthyridines, including the synthesis and structure-activity relationships of derivatives with antibacterial properties, demonstrates the process for evaluating the efficacy of related chemical entities in microbial inhibition (Bouzard et al., 1992).

Safety and Hazards

The compound has been classified as harmful, with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .

Mechanism of Action

The action environment of a compound can be influenced by various factors, including pH, temperature, presence of other molecules, and specific conditions within the body. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen, moisture, or other environmental factors.

properties

IUPAC Name

methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8;/h2-5,10-11,14H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUUDZXLKADUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656952
Record name Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride

CAS RN

862283-71-4
Record name Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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